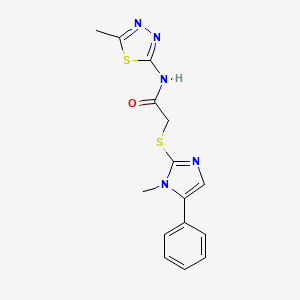

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS2/c1-10-18-19-14(23-10)17-13(21)9-22-15-16-8-12(20(15)2)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSDJYSCJPBKBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-1,3,4-thiadiazole with various thioacetyl derivatives. The process can yield high purity and yield, often exceeding 90%. The structural characterization is usually confirmed through NMR and mass spectrometry techniques.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural components, particularly the thiadiazole and imidazole moieties. These components are known for their diverse pharmacological effects.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of thiadiazole derivatives. For instance:

- In vitro studies indicated that compounds with a thiadiazole ring exhibit significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 50 to 200 µg/mL depending on the specific structure and substituents present .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Thiadiazole Derivative A | S. aureus | 100 |

| Thiadiazole Derivative B | E. coli | 150 |

| N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thioacetamide | K. pneumoniae | 200 |

Antiviral Activity

Research has also explored the antiviral potential of compounds featuring thiadiazoles. A study highlighted that certain derivatives could inhibit viral replication effectively, with IC50 values indicating potent activity against viral polymerases .

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated various thiadiazole derivatives for their antimicrobial activities. Among them, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thioacetamide showed moderate activity against gram-positive bacteria with an inhibition rate of approximately 60% at higher concentrations .

- Cytotoxicity Assessment : In another study focusing on cytotoxic effects, the compound was tested against human cancer cell lines. The results indicated that it exhibited lower cytotoxicity compared to standard chemotherapeutic agents while maintaining therapeutic efficacy .

- Anti-inflammatory Properties : Some derivatives of thiadiazoles have demonstrated anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests potential applications in treating inflammatory diseases .

The biological activities of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thioacetamide are believed to stem from its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes effectively, disrupting cellular processes.

Comparison with Similar Compounds

Research Tools and Validation

- Structural Confirmation : Tools like SHELXL () and WinGX/ORTEP () are critical for validating crystal structures via X-ray diffraction, ensuring accuracy in bond lengths and angles for analogues .

- Spectroscopic Data : NMR (¹H, ¹³C) and IR spectra for analogues () provide reference benchmarks for verifying the target compound’s purity and regiochemistry .

Q & A

Q. What are the common synthetic routes for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling reactions. A general approach includes:

- Step 1: Preparation of the thiadiazole core via cyclization of thiosemicarbazides under acidic conditions.

- Step 2: Functionalization of the imidazole-thiol moiety using nucleophilic substitution or thiourea intermediates.

- Step 3: Acetamide linkage formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiadiazole and imidazole-thiol derivatives.

Key parameters include solvent selection (e.g., glacial acetic acid for reflux) and catalysts (e.g., triethylamine for deprotonation). For analogous procedures, see (synthesis of triazole-thiazole acetamides) and (thiazol-5-yl acetamide formation via maleimide reactions) .

Q. How is the structural characterization of this compound typically performed?

Methodological Answer: Characterization involves:

- Spectroscopy: ¹H/¹³C NMR to confirm proton environments and carbon backbone (e.g., imidazole C-S and thiadiazole N-CH₃ signals). IR spectroscopy validates functional groups (e.g., C=O at ~1650–1700 cm⁻¹).

- Elemental Analysis: To verify purity and molecular formula (e.g., C, H, N, S content within ±0.3% of theoretical values).

- Melting Point: Consistency across batches (e.g., sharp melting points >200°C indicate high crystallinity).

For detailed protocols, refer to (tabular NMR/IR data) and (crystallographic validation for analogous thiadiazol-2-amines) .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: While direct data on this compound is limited, structurally related thiadiazole-acetamides exhibit:

- Antimicrobial Activity: MIC values against Gram-positive bacteria (e.g., S. aureus: 8–16 µg/mL) via disruption of cell membrane integrity .

- Cytotoxicity: Moderate activity in cancer cell lines (e.g., IC₅₀ ~20–50 µM) linked to thiol-mediated apoptosis.

- Antioxidant Potential: DPPH scavenging (EC₅₀ ~100–200 µM) due to electron-donating substituents.

Biological assays should follow standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Advanced Research Questions

Q. How can computational chemistry methods be applied to study the electronic structure and reactivity of this compound?

Methodological Answer:

- DFT Calculations: Use B3LYP/SDD to optimize geometry and calculate bond angles (e.g., C1-C2-C3 = 121.4°, N7-C8-O10 = 112.6°) for reactivity prediction .

- Molecular Docking: AutoDock Vina or Schrödinger Suite to simulate binding modes with targets (e.g., bacterial enoyl-ACP reductase). Docking scores (ΔG < -8 kcal/mol) correlate with experimental IC₅₀ values .

- ADMET Prediction: SwissADME or pkCSM to assess pharmacokinetics (e.g., bioavailability score >0.55).

For validation, compare computational results with crystallographic data () .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

Methodological Answer:

- Dose-Response Reassessment: Ensure consistent molar concentrations (e.g., µM vs. µg/mL discrepancies).

- Control Standardization: Use reference compounds (e.g., ciprofloxacin for antimicrobial assays) to calibrate inter-lab variability.

- Mechanistic Profiling: Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to identify off-target effects.

- pH-Dependent Studies: Adjust assay pH (e.g., 5.5 vs. 7.4) to account for ionization state impacts, as noted in for thiadiazole derivatives .

Q. What are the key considerations in designing derivatives of this compound to enhance specific pharmacological properties?

Methodological Answer:

- Bioisosteric Replacement: Substitute the 5-methyl group on the thiadiazole with trifluoromethyl (improves lipophilicity) or hydroxymethyl (enhances solubility).

- Scaffold Hopping: Replace the imidazole ring with triazoles (e.g., 1,2,4-triazole for kinase inhibition) or benzimidazoles ().

- Prodrug Design: Introduce esterase-labile groups (e.g., acetyloxy) to improve oral bioavailability.

Validate designs using QSAR models (e.g., CoMFA) and in vitro ADMET panels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.